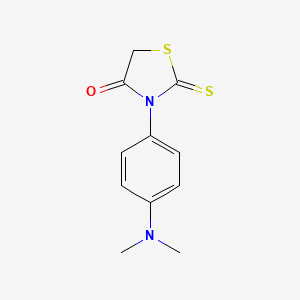

3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one, commonly referred to as DMT, is an important organic compound used in a variety of scientific research applications. DMT is a white, crystalline solid with a melting point of 151-152°C and a boiling point of 248-250°C. It has a molecular formula of C9H10N2OS and a molecular weight of 194.25 g/mol. It is soluble in water, ethanol, and methanol, and is insoluble in ether. DMT is a versatile compound that has been used in a variety of scientific research applications, including drug synthesis, biochemical and physiological research, and lab experiments.

Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential as an antibacterial agent . The structure of the compound allows it to interact with bacterial cells, potentially inhibiting their growth or killing them. This application is crucial in the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Acetylcholinesterase Inhibition

Acetylcholinesterase inhibition: is another significant application. By inhibiting this enzyme, the compound can increase acetylcholine levels in the brain, which is beneficial in treating diseases like Alzheimer’s, where acetylcholine levels are typically low .

DNA Fluorescent Staining

The compound’s ability to enhance fluorescence upon binding to DNA makes it a valuable tool for DNA fluorescent staining . This application is particularly useful in genetic research and diagnostics, where it can be used to visualize and track DNA in various assays .

Nonlinear Optical Material

In the field of photonics and optoelectronics, this compound has shown promise as a nonlinear optical material . Its molecular structure allows it to interact with light in ways that can be harnessed for advanced optical computing, data storage, and communication technologies .

Photophysical Property Study

The study of photophysical properties is essential for understanding how molecules like this compound interact with light. These properties can be exploited in the development of new fluorescent dyes, sensors, and other materials that respond to light in specific ways .

Neuroprotection in Alzheimer’s Disease

Lastly, the compound has been associated with neuroprotective effects in cell models of Alzheimer’s disease. It activates pathways that can protect neurons from damage, which is a promising avenue for developing new treatments for neurodegenerative diseases .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .

Biochemical Pathways

For instance, some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may interact with pathways involved in cell proliferation and survival .

Result of Action

Some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may induce cell cycle arrest and apoptosis .

properties

IUPAC Name |

3-[4-(dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-12(2)8-3-5-9(6-4-8)13-10(14)7-16-11(13)15/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWQCQRGAPYJDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C(=O)CSC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361714 |

Source

|

| Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34557-44-3 |

Source

|

| Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)

![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)